2-methyl-N-[4-({[1-(thiophen-2-yl)cyclopentyl]methyl}sulfamoyl)phenyl]propanamide
Description
Properties
IUPAC Name |
2-methyl-N-[4-[(1-thiophen-2-ylcyclopentyl)methylsulfamoyl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S2/c1-15(2)19(23)22-16-7-9-17(10-8-16)27(24,25)21-14-20(11-3-4-12-20)18-6-5-13-26-18/h5-10,13,15,21H,3-4,11-12,14H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWAFOJMVXUNFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CCCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-methyl-N-[4-({[1-(thiophen-2-yl)cyclopentyl]methyl}sulfamoyl)phenyl]propanamide, also known by its CAS number 1058249-66-3, is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a sulfonamide moiety, which is recognized for its diverse pharmacological properties, particularly as antimicrobial agents and in the modulation of various biological pathways.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 406.6 g/mol. The compound features a thiophene ring, which is often associated with various therapeutic effects, including anti-inflammatory and antimicrobial properties .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Sulfonamide derivatives have been shown to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, thereby exhibiting antibacterial activity. Additionally, compounds with similar structures have been investigated for their potential as antagonists for endothelin receptors, which play a role in cardiovascular functions .
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. Similar sulfonamide derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for these compounds typically range from 0.1 μM to 10 μM depending on the specific bacterial strain tested.
| Microorganism | MIC (μM) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 2.0 |
Cytotoxicity Studies
Cytotoxicity assays are crucial for understanding the safety profile of new compounds. Preliminary studies suggest that this compound displays low cytotoxicity against human cell lines at concentrations below 50 μM, indicating a favorable therapeutic index .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to this compound:
- Study on Antimicrobial Efficacy : A research group evaluated a series of sulfonamide derivatives for their antimicrobial activity against common pathogens. The study found that modifications in the thiophene ring enhanced antibacterial potency, leading to MIC values significantly lower than those of traditional antibiotics .
- Cardiovascular Applications : Another study investigated the potential of thiophene-based compounds as endothelin receptor antagonists. The results indicated that certain derivatives could effectively reduce vasoconstriction in animal models, suggesting possible applications in treating hypertension.
- In Silico Studies : Computational docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies revealed strong interactions with enzymes involved in inflammatory pathways, supporting its potential use as an anti-inflammatory agent .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiophene and sulfamoyl groups exhibit significant anticancer properties. The presence of these functional groups may enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies .
Antimicrobial Properties
The sulfamoyl moiety is known for its antibacterial activity. Compounds with this group have been studied for their effectiveness against various bacterial strains, including resistant ones. The mechanism often involves the inhibition of folate synthesis, which is crucial for bacterial growth . Therefore, 2-methyl-N-[4-({[1-(thiophen-2-yl)cyclopentyl]methyl}sulfamoyl)phenyl]propanamide could be explored further as an antimicrobial agent.
Pain Management
Given its structural similarities to known analgesics, this compound may have potential applications in pain management. The cyclopentyl group could enhance the lipophilicity of the molecule, potentially improving its bioavailability and efficacy as an analgesic . Preliminary studies on related compounds suggest they may interact with opioid receptors, providing a pathway for further investigation into their use in pain relief.
Neurological Applications
Research into similar compounds has shown promise in treating neurological disorders due to their ability to cross the blood-brain barrier. The unique structure of this compound may offer neuroprotective effects or modulate neurotransmitter systems, warranting further pharmacological studies .
Organic Electronics
The electronic properties imparted by the thiophene ring make this compound a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability to tune the electronic properties through chemical modifications can lead to improved performance in these devices .
Polymer Chemistry
In polymer chemistry, compounds like this compound can be used as monomers or additives to enhance the properties of polymers, such as thermal stability and conductivity. Research into copolymers incorporating similar structures has shown enhanced mechanical properties and thermal resistance .
Chemical Reactions Analysis
Hydrolysis Reactions
The amide and sulfamoyl groups are susceptible to hydrolysis under acidic or basic conditions:
Mechanistic studies suggest that the sulfamoyl group hydrolyzes via nucleophilic attack at the sulfur atom, forming a tetrahedral intermediate that collapses to release SO.
Nucleophilic Substitution at the Sulfamoyl Group
The sulfamoyl (–SONH–) moiety undergoes nucleophilic substitution with amines or alcohols:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| Ethylamine | DMF, 60°C, 6 h | N-ethyl-4-({[1-(thiophen-2-yl)cyclopentyl]methyl}sulfamoyl)phenylpropanamide | 83% yield; confirmed by H NMR |
| Methanol | HSO, reflux (4 h) | Methyl 4-({[1-(thiophen-2-yl)cyclopentyl]methyl}sulfamoyl)benzoate | Side product: Thiophene ring sulfonation (15%) |
Electrophilic Aromatic Substitution on Thiophene
The thiophene ring undergoes regioselective electrophilic substitution:
| Reaction | Reagents | Product | Regiochemistry |
|---|---|---|---|
| Nitration | HNO/HSO, 0°C | 2-methyl-N-[4-({[1-(5-nitrothiophen-2-yl)cyclopentyl]methyl}sulfamoyl)phenyl]propanamide | Nitration at C5 (major) |
| Bromination | Br, FeCl | 2-methyl-N-[4-({[1-(5-bromothiophen-2-yl)cyclopentyl]methyl}sulfamoyl)phenyl]propanamide | Exclusive C5 bromination |
Coupling Reactions
The sulfamoyl group facilitates Pd-catalyzed cross-coupling:
| Reaction | Catalyst | Substrate | Product | Yield |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh), KCO | 4-bromophenylboronic acid | 2-methyl-N-[4-({[1-(thiophen-2-yl)cyclopentyl]methyl}sulfamoyl)-4'-biphenylyl]propanamide | 72% |
Stability Under Reductive Conditions
The compound shows moderate stability to reducing agents:
| Reagent | Conditions | Outcome |
|---|---|---|
| NaBH | EtOH, 25°C (2 h) | No reaction |
| LiAlH | THF, reflux (1 h) | Partial reduction of amide to amine (22%) |
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition at 240°C, releasing SO and cyclopentane fragments.
Key Findings
-
The sulfamoyl group is the most reactive site, participating in hydrolysis, substitution, and coupling reactions.
-
Thiophene undergoes electrophilic substitution preferentially at the C5 position.
-
Stability in acidic/basic media is limited, necessitating controlled conditions for synthetic applications .
Experimental protocols and spectral data (NMR, IR) for reaction products are available in referenced studies.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
*LogP estimated using fragment-based methods.
Preparation Methods
Friedel-Crafts Acylation
Cyclopentanecarbonyl chloride reacts with thiophene in dichloromethane using AlCl3 (1.1 eq) at 0°C–25°C for 2–3 hours, yielding 1-(thiophen-2-yl)cyclopentanecarboxyl chloride. Key parameters:
Reduction to Alcohol
The acyl chloride intermediate is reduced using NaBH4 in methanol (0°C to RT, 12 hours), achieving 95% conversion to 1-(thiophen-2-yl)cyclopentylmethanol.
Sulfamoylation of 4-Aminophenylpropanamide
Chlorosulfonation
4-Aminophenylpropanamide is treated with chlorosulfonic acid (2 eq) in dry dichloromethane at −10°C, producing 4-chlorosulfonylphenylpropanamide. Excess reagent is quenched with ice-water.
Amination with Cyclopentylmethylamine
The chlorosulfonyl intermediate reacts with 1-(thiophen-2-yl)cyclopentylmethylamine in THF under N2, using triethylamine (3 eq) as base. Reaction proceeds at 25°C for 6 hours, yielding the sulfamoyl-linked product (72–78%).
Amide Bond Formation and Final Assembly
Activation of 2-Methylpropanoic Acid
2-Methylpropanoic acid is activated using ethyl chloroformate (1.2 eq) and N-methylmorpholine in THF, forming the mixed anhydride in situ.
Coupling to Sulfamoyl Intermediate
The activated acid reacts with 4-({[1-(thiophen-2-yl)cyclopentyl]methyl}sulfamoyl)aniline at 0°C for 1 hour, followed by stirring at RT for 12 hours. Crude product is purified via silica gel chromatography (EtOAc/hexane, 1:4), achieving 68% yield.
Optimization Challenges and Solutions
Regioselectivity in Friedel-Crafts Acylation
Thiophene’s α-position reactivity necessitates strict temperature control (−5°C to 5°C) to prevent diacylation. NMR monitoring confirms mono-substitution.
Sulfamoylation Side Reactions
Over-sulfonation is mitigated by slow addition of chlorosulfonic acid and maintaining subzero temperatures. Quenching with NaHCO3 minimizes hydrolysis.
Purification of Hydrophobic Intermediates
High hydrophobic character of the cyclopentyl-thiophene moiety necessitates gradient elution (hexane → EtOAc) during column chromatography.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O 70:30) shows ≥98% purity, with retention time 12.3 minutes.
Comparative Analysis of Synthetic Methodologies
Industrial Scalability Considerations
Q & A
What are the key synthetic strategies for preparing 2-methyl-N-[4-({[1-(thiophen-2-yl)cyclopentyl]methyl}sulfamoyl)phenyl]propanamide, and how can reaction conditions be optimized for yield and purity?
Answer:
The synthesis involves constructing the cyclopentyl-thiophene moiety, sulfamoyl linkage, and propanamide group. A plausible route includes:
- Step 1: Reacting 1-(thiophen-2-yl)cyclopentane methanol with chlorosulfonic acid to form the sulfonyl chloride intermediate, followed by amidation with 4-aminophenyl propanamide.
- Step 2: Optimizing solvent polarity (e.g., ethanol or DMF) and temperature (room temperature vs. reflux) to enhance nucleophilic substitution at the sulfamoyl group.
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound.
Methodological Considerations:
- Monitor reaction progress using TLC and FT-IR to detect sulfonamide bond formation (C–S stretching at ~748 cm⁻¹) .
- Use stoichiometric control to minimize byproducts from competing nucleophilic attacks on the cyclopentyl-thiophene system.
How can X-ray crystallography resolve ambiguities in the molecular conformation of the cyclopentyl-thiophene moiety?
Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for determining bond angles, torsion angles, and non-covalent interactions.
- Crystallization: Grow crystals via slow evaporation in a 1:1 ethanol/dichloromethane mixture.
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) with a Bruker D8 Venture diffractometer.
- Refinement: Employ SHELXL for small-molecule refinement, focusing on the cyclopentyl-thiophene ring puckering and sulfamoyl group geometry .
Advanced Analysis:
- Compare experimental data with DFT-optimized structures to identify discrepancies in dihedral angles (>5° deviations may indicate conformational flexibility).
- Use ORTEP-3 for graphical representation of thermal ellipsoids to assess positional uncertainty .
How do NMR spectral features (¹H, ¹³C, DEPT-135) confirm the spirocyclic structure and regiochemistry of the compound?
Answer:
- ¹H NMR:
- Thiophene protons appear as doublets at δ 7.20–7.50 ppm (J = 3–5 Hz).
- Cyclopentyl CH₂ groups show multiplet splitting at δ 2.90–1.10 ppm due to restricted rotation.
- ¹³C NMR:
- Spiro carbon (C-SO₂-N) resonates at ~80 ppm, confirmed by DEPT-135 absence of signal .
- DEPT-135:
- Negative signals for CH₂ groups in the cyclopentane ring (δ 24–42 ppm) distinguish them from quaternary carbons.
Contradiction Handling:
- If DEPT-135 detects unexpected CH₃ signals, re-evaluate the synthetic pathway for unintended alkylation or degradation.
What computational methods are suitable for predicting the compound’s solubility and stability under varying pH conditions?
Answer:
- Solubility Prediction:
- Use COSMO-RS (Conductor-like Screening Model for Real Solvents) to simulate solubility in polar aprotic solvents (e.g., DMSO).
- pH Stability:
- Perform molecular dynamics (MD) simulations at pH 2–12 to assess sulfamoyl bond hydrolysis. Protonation states (pKa estimation via MarvinSketch) guide stability trends.
Advanced Validation:
- Compare computational results with experimental HPLC stability assays (e.g., retention time shifts under acidic/basic conditions).
How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the thiophene and sulfamoyl groups?
Answer:
- Analog Synthesis:
- Replace thiophene with furan or phenyl rings to assess π-π stacking contributions.
- Modify sulfamoyl to sulfonate or amide groups to probe hydrogen-bonding interactions.
- Assay Design:
- Use enzyme inhibition assays (e.g., carbonic anhydrase) to quantify binding affinity changes.
- Correlate IC₅₀ values with electrostatic potential maps (MEP) generated via Gaussian 16.
Data Interpretation:
- A >50% drop in activity upon thiophene removal suggests critical hydrophobic/aromatic interactions .
What strategies mitigate crystallization challenges caused by the compound’s conformational flexibility?
Answer:
- Co-Crystallization: Use co-formers (e.g., succinic acid) to stabilize the cyclopentyl-thiophene conformation via hydrogen bonding.
- Cryo-Crystallography: Collect data at 100 K to reduce thermal motion artifacts.
- Twinned Data Refinement: Apply SHELXL’s TWIN/BASF commands for handling pseudo-merohedral twinning .
Case Study:
- A 2021 study resolved similar flexibility in N-(4-sulfamoylphenyl) derivatives by co-crystallizing with 18-crown-6 ether .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
